molecular formula C23H21N3O6 B13900625 2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate

2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate

Cat. No.: B13900625
M. Wt: 435.4 g/mol
InChI Key: PLMKYGHASWACNG-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate exerts its effects involves its ability to act as a protecting group for amino acids. This prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of desired products. The molecular targets include amino acid residues in peptides and proteins, and the pathways involved are primarily related to peptide bond formation and cleavage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate is unique due to its specific application in protecting D-tryptophan during peptide synthesis. This specificity allows for more controlled and selective reactions compared to other similar compounds .

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)/t19-/m1/s1

InChI Key

PLMKYGHASWACNG-LJQANCHMSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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